1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenoxy)ethan-1-one
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Overview
Description
The compound "1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenoxy)ethan-1-one" is a complex organic molecule that features a combination of purine, octahydropyrrolo, and phenoxy groups. Its unique structure makes it a candidate for various applications in scientific research, particularly in fields like medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. Starting with the appropriate purine and pyrrolo building blocks, various steps like alkylation, oxidation, and cyclization are employed. Each step requires precise control of reaction conditions, including temperature, solvent choice, and pH.
Industrial Production Methods
In an industrial setting, large-scale production of this compound would necessitate optimization of each synthetic step to maximize yield and purity. This often involves high-throughput screening of reaction conditions and the use of continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions it Undergoes
This compound can undergo several types of chemical reactions:
Oxidation: : The purine and pyrrolo groups may be susceptible to oxidation, forming N-oxides or other oxidized products.
Reduction: : Hydrogenation can reduce double bonds within the structure, leading to more saturated analogs.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing agents: : Hydrogen gas with a palladium catalyst, sodium borohydride.
Substituents: : Halides like bromine or chlorine for electrophilic aromatic substitution.
Major Products
Oxidation: : Formation of N-oxides on the purine ring.
Reduction: : Saturated derivatives of the original compound.
Substitution: : Variously substituted phenoxy-ethanone derivatives.
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : May act as a ligand in protein binding studies.
Medicine: : Potential therapeutic applications, such as acting as an inhibitor for specific enzymes.
Industry: : Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The compound likely exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to fit into active sites, inhibiting or modulating the activity of target proteins. Pathways involved may include signaling cascades or metabolic pathways influenced by the compound's binding.
Comparison with Similar Compounds
Similar Compounds
1-(9H-purin-6-yl)-2-(2-methylphenoxy)ethan-1-one
5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole
2-(2-methylphenoxy)ethyl-purin-9-one
Uniqueness
What sets "1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenoxy)ethan-1-one" apart is the specific combination of purine and pyrrolo moieties, which may confer unique binding properties and biological activities compared to its analogs.
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Properties
IUPAC Name |
2-(2-methylphenoxy)-1-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-14-5-3-4-6-17(14)29-11-18(28)26-7-15-9-27(10-16(15)8-26)21-19-20(22-12-23-21)25(2)13-24-19/h3-6,12-13,15-16H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTOWXWVZIEFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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